REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:3]=1[O:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1.C([Li])CCC.[CH:21](N1CCOCC1)=[O:22]>O1CCCC1>[Cl:1][C:2]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:3]=1[O:4][C:5]1[S:6][C:7]([CH:21]=[O:22])=[CH:8][N:9]=1
|
Name
|
solution
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=2SC=CN2)C=CC(=C1)OC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2SC(=CN2)C=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |